Meropenem - 119478-56-7

Meropenem

Catalog Number: EVT-253122
CAS Number: 119478-56-7
Molecular Formula: C17H27N3O6S
Molecular Weight: 401.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Meropenem is a carbapenemcarboxylic acid in which the azetidine and pyrroline rings carry 1-hydroxymethyl and in which the azetidine and pyrroline rings carry 1-hydroxymethyl and 5-(dimethylcarbamoyl)pyrrolidin-3-ylthio substituents respectively. It has a role as an antibacterial drug, an antibacterial agent and a drug allergen. It is a carbapenemcarboxylic acid, a pyrrolidinecarboxamide, an alpha,beta-unsaturated monocarboxylic acid and an organic sulfide.
Meropenem is a broad-spectrum carbapenem antibiotic. It is active against Gram-positive and Gram-negative bacteria. Meropenem exerts its action by penetrating bacterial cells readily and interfering with the synthesis of vital cell wall components, which leads to cell death. In August 2017, a combination antibacterial therapy under the market name vabomere was approved for treatment of adult patients with complicated urinary tract infections (cUTI). Vabomere consists of meropenem and [DB12107] and is intravenously admininstered. The treatment aims to resolve infection-related symptoms and achieve negative urine culture, where the infections are proven or strongly suspected to be caused by susceptible bacteria.
Meropenem anhydrous is a Penem Antibacterial.
Meropenem is a carbapenem antibiotic with broad spectrum of activity that is administered intravenously and used for severe bacterial infections due to sensitive agents. Meropenem is a common cause of mild transient aminotransferase elevations and can rarely result in clinically apparent, cholestatic liver injury.
Meropenem is a natural product found in Brassica napus with data available.
Meropenem is a broad-spectrum carbapenem with antibacterial properties, synthetic Meropenem inhibits cell wall synthesis in gram-positive and gram-negative bacteria. It penetrates cell walls and binds to penicillin-binding protein targets. Meropenem acts against aerobes and anaerobes including Klebsiella, E. coli, Enterococcus, Clostridium sp.. (NCI04)
Meropenem Anhydrous is the anhydrous form of meropenem, a broad-spectrum carbapenem with antibacterial properties, synthetic Meropenem inhibits cell wall synthesis in gram-positive and gram-negative bacteria. It penetrates cell walls and binds to penicillin-binding protein targets. Meropenem acts against aerobes and anaerobes including Klebsiella, E. coli, Enterococcus, Clostridium sp.. (NCI04)
A thienamycin derivative antibacterial agent that is more stable to renal dehydropeptidase I than IMIPENEM, but does not need to be given with an enzyme inhibitor such as CILASTATIN. It is used in the treatment of bacterial infections, including infections in immunocompromised patients.
Future Directions
  • Non-antibiotic applications: Exploring potential non-antibiotic applications of Meropenem, such as its impact on human serum paraoxonase-1 activity, may lead to new avenues for therapeutic development. []

Imipenem

  • Compound Description: Imipenem is a carbapenem antibiotic with broad-spectrum activity against Gram-negative, Gram-positive, and anaerobic bacteria. It is often used in combination with cilastatin, a renal dehydropeptidase inhibitor, to prevent its degradation in the kidneys [].

Ceftazidime

  • Relevance: Ceftazidime is often compared to meropenem in clinical studies evaluating the treatment of bacterial infections, particularly nosocomial infections [, ]. Both are broad-spectrum beta-lactam antibiotics, but meropenem generally exhibits a broader spectrum of activity, including against some carbapenem-resistant strains [, ].

Cefotaxime

  • Relevance: Cefotaxime, similar to ceftazidime, serves as a comparator to meropenem in studies examining treatment efficacy for bacterial meningitis []. Both are beta-lactam antibiotics, but meropenem demonstrates superior activity against certain resistant strains, particularly penicillin-resistant Streptococcus pneumoniae [, , ].

Ceftriaxone

  • Compound Description: Ceftriaxone, another third-generation cephalosporin antibiotic, is commonly used for empirical therapy of bacterial infections, including bloodstream infections [].
  • Relevance: Ceftriaxone is often compared to meropenem in clinical trials for treating bacterial infections, including bloodstream infections caused by ceftriaxone-resistant Enterobacterales []. Meropenem may be considered a broader-spectrum alternative in cases of resistance to ceftriaxone [].

Cefepime

  • Relevance: Cefepime, similar to ceftriaxone and cefotaxime, is compared to meropenem for treating infections caused by ceftriaxone-resistant Enterobacterales []. While both are beta-lactam antibiotics, meropenem might be preferred in cases with known or suspected resistance to cefepime.

Ertapenem

  • Compound Description: Ertapenem is a carbapenem antibiotic with a prolonged half-life compared to other carbapenems [].

Doripenem

  • Relevance: Doripenem is structurally related to meropenem, both belonging to the carbapenem class of antibiotics. Their inclusion in research, often alongside other carbapenems, helps evaluate and compare the spectrum of activity and efficacy against various bacterial strains, including those expressing resistance mechanisms [].

Ceftolozane/Tazobactam

  • Compound Description: Ceftolozane/tazobactam is a combination antibiotic comprising ceftolozane, a cephalosporin, and tazobactam, a β-lactamase inhibitor [].
  • Relevance: This combination is often compared to meropenem and other newer antibiotics, particularly against challenging Gram-negative bacteria like Pseudomonas aeruginosa []. Ceftolozane/tazobactam often exhibits greater in vitro activity than traditional β-lactams, including meropenem, against resistant phenotypes of P. aeruginosa [].

Ceftazidime/Avibactam

  • Compound Description: Ceftazidime/avibactam combines ceftazidime, a cephalosporin antibiotic, with avibactam, a β-lactamase inhibitor [, ]. It demonstrates potent activity against various Gram-negative bacteria, including some carbapenem-resistant strains [].
  • Relevance: Ceftazidime/avibactam is frequently studied alongside meropenem to assess its efficacy against carbapenem-resistant Enterobacteriaceae, specifically those producing Klebsiella pneumoniae carbapenemase (KPC) [, , ]. It often shows greater efficacy than meropenem alone against such resistant strains [].

Meropenem/Vaborbactam

  • Compound Description: Meropenem/vaborbactam combines meropenem with vaborbactam, a novel β-lactamase inhibitor [, , ]. This combination exhibits activity against a broad spectrum of bacteria, including some carbapenem-resistant strains.
  • Relevance: The inclusion of meropenem/vaborbactam in studies highlights its importance as a potential treatment option for infections caused by carbapenem-resistant organisms, particularly KPC-producing Klebsiella pneumoniae [, , ]. Its efficacy is often compared to meropenem alone and other antibiotic combinations.

Aztreonam

  • Compound Description: Aztreonam is a monobactam antibiotic with activity against Gram-negative bacteria [].
  • Relevance: While aztreonam is not a carbapenem, it is investigated in combination with meropenem and ceftazidime/avibactam for its potential to combat carbapenem-resistant Enterobacterales, especially those with high-level resistance to carbapenems [].

Polymyxin B

  • Compound Description: Polymyxin B is an antibiotic often used as a last-resort treatment option for multidrug-resistant Gram-negative infections [, , ].
  • Relevance: Polymyxin B is investigated in combination with meropenem to combat carbapenem-resistant Pseudomonas aeruginosa and other challenging Gram-negative pathogens [, , ]. While potentially effective, this combination requires careful consideration due to potential toxicity concerns associated with polymyxin B [].

Colistin

  • Compound Description: Colistin, like polymyxin B, is another last-resort antibiotic option for multidrug-resistant Gram-negative infections, including those caused by carbapenemase-producing Klebsiella pneumoniae [].

Gentamicin

  • Compound Description: Gentamicin is an aminoglycoside antibiotic commonly used in combination therapy for serious bacterial infections [, ].

Tigecycline

  • Compound Description: Tigecycline is a glycylcycline antibiotic with broad-spectrum activity often used against multidrug-resistant bacteria [, , ].
  • Relevance: Tigecycline is evaluated in combination with meropenem and other antibiotics against carbapenem-resistant Enterobacteriaceae and Pseudomonas aeruginosa [, , ]. While potentially beneficial, its use requires careful consideration due to potential antagonistic effects observed with specific combinations [].

Fosfomycin

  • Compound Description: Fosfomycin (ZTI-01) is a broad-spectrum antibiotic that acts by inhibiting an early step in cell wall synthesis [, ].
  • Relevance: Fosfomycin is investigated as both monotherapy and in combination with meropenem for treating multidrug-resistant infections, particularly those caused by Pseudomonas aeruginosa [, ]. It shows promise as a valuable addition to combat challenging Gram-negative infections.

Ampicillin

  • Relevance: Ampicillin, while structurally different from meropenem, serves as a comparator in evaluating the effectiveness of various antibiotics, particularly against intracellular bacteria like Listeria monocytogenes and Staphylococcus aureus [].

Piperacillin

  • Compound Description: Piperacillin, often used in combination with a β-lactamase inhibitor like tazobactam, is a broad-spectrum antibiotic used to treat various bacterial infections [].
  • Relevance: Piperacillin, although structurally different from meropenem, is included in studies to compare antibacterial activity and efficacy against a range of bacterial strains, including those exhibiting resistance mechanisms [].
Source and Classification

Meropenem was first synthesized in the 1980s and is derived from the thienamycin class of antibiotics. It is classified under the Anatomical Therapeutic Chemical classification system as J01DH02, indicating its use as an antibacterial for systemic use. The chemical formula for meropenem trihydrate is C17H31N3O8S3H2OC_{17}H_{31}N_{3}O_{8}S\cdot 3H_{2}O, with a molecular weight of approximately 437.51 g/mol .

Synthesis Analysis

The synthesis of meropenem trihydrate involves multiple steps, primarily starting from methyl vinyl phosphate and thiopyrrolidine. The process can be summarized as follows:

  1. Condensation Reaction: An enol-phosphate reacts with thiopyrrolidine to form a protected intermediate.
  2. Hydrogenation: The intermediate undergoes hydrogenation in the presence of a catalyst (such as palladium on carbon) under controlled temperature and pressure conditions (20-25 °C) for several hours .
  3. Precipitation: After hydrogenation, the reaction mixture is filtered, and the aqueous layer is extracted with ethyl acetate. A water-miscible co-solvent (like acetone or tetrahydrofuran) is added to precipitate meropenem trihydrate, which can be isolated without extensive purification methods .
  4. Yield: The synthesis yields high-purity meropenem trihydrate (greater than 98% purity) suitable for pharmaceutical applications .
Molecular Structure Analysis

The molecular structure of meropenem trihydrate features a bicyclic core characteristic of carbapenems, which includes a β-lactam ring fused to a five-membered ring containing sulfur. Key structural details include:

  • IUPAC Name: (4R,5S,6S)-3-{[(3S,5S)-5-(dimethylcarbamoyl)pyrrolidin-3-yl]sulfanyl}-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid trihydrate.
  • Functional Groups: The structure contains various functional groups including amides, hydroxyls, and thioethers that contribute to its antibacterial activity.
  • Crystallography: Meropenem trihydrate crystallizes in a specific lattice arrangement that influences its solubility and stability properties .
Chemical Reactions Analysis

Meropenem trihydrate participates in several chemical reactions relevant to its function:

  1. Hydrolysis: The β-lactam ring can undergo hydrolysis in the presence of water or β-lactamases produced by resistant bacteria, leading to loss of antibacterial activity.
  2. Interactions with Penicillin-Binding Proteins (PBPs): Meropenem binds covalently to PBPs in bacterial cells, inhibiting their function and leading to cell lysis.
  3. Resistance Mechanisms: Bacterial resistance can arise from enzymatic degradation by β-lactamases or alterations in PBPs that reduce drug affinity .
Mechanism of Action

Meropenem exerts its bactericidal effect primarily through the inhibition of cell wall synthesis in bacteria:

  • Binding to PBPs: It binds to various PBPs located on the bacterial cell membrane, disrupting the transpeptidation process necessary for cell wall integrity.
  • Cell Lysis: This disruption leads to weakened cell walls, resulting in osmotic instability and ultimately bacterial cell death.
  • Pharmacokinetics: The efficacy of meropenem is correlated with the time above minimum inhibitory concentration (T>MIC), where sustained concentrations enhance its bactericidal activity .
Physical and Chemical Properties Analysis

Meropenem trihydrate exhibits several notable physical and chemical properties:

  • Appearance: It appears as a white to pale yellow crystalline powder.
  • Solubility: Soluble in water with a solubility of approximately 5.63 mg/mL at room temperature .
  • pH: The pH of reconstituted solutions ranges from 7.3 to 8.3.
  • Stability: Stability studies indicate that meropenem degrades under certain temperature conditions; thus, storage conditions are critical for maintaining efficacy .
  • LogP Value: Its logP value indicates it is relatively hydrophilic (-0.69), affecting its absorption characteristics .
Applications

Meropenem trihydrate has significant applications in clinical medicine:

  1. Infectious Diseases Treatment: Used extensively for treating severe infections such as:
    • Hospital-acquired pneumonia
    • Complicated urinary tract infections
    • Intra-abdominal infections
  2. Combination Therapy: Often used in combination with other antibiotics (e.g., Vaborbactam) to enhance efficacy against resistant strains.
  3. Research Applications: Investigated for its potential use against multidrug-resistant organisms due to its broad-spectrum activity.

Properties

CAS Number

119478-56-7

Product Name

Meropenem trihydrate

IUPAC Name

(4R,5S,6S)-3-[(3S,5S)-5-(dimethylcarbamoyl)pyrrolidin-3-yl]sulfanyl-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid;hydrate

Molecular Formula

C17H27N3O6S

Molecular Weight

401.5 g/mol

InChI

InChI=1S/C17H25N3O5S.H2O/c1-7-12-11(8(2)21)16(23)20(12)13(17(24)25)14(7)26-9-5-10(18-6-9)15(22)19(3)4;/h7-12,18,21H,5-6H2,1-4H3,(H,24,25);1H2/t7-,8-,9+,10+,11-,12-;/m1./s1

InChI Key

WCDAAZJSDNCCFU-NACOAMSHSA-N

SMILES

CC1C2C(C(=O)N2C(=C1SC3CC(NC3)C(=O)N(C)C)C(=O)O)C(C)O

Solubility

Sparingly
5.63e+00 g/L

Synonyms

3-(5-dimethylcarbamoylpyrrolidin-3-ylthio)-6-(1-hydroxyethyl)-4-methyl-7-oxo-1-azabicyclo(3.2.0)hept-2-ene-2-carboxylic acid
meropenem
Merrem
Penem
Ronem
SM 7338
SM-7338
SM7338

Canonical SMILES

CC1C2C(C(=O)N2C(=C1SC3CC(NC3)C(=O)N(C)C)C(=O)O)C(C)O.O

Isomeric SMILES

C[C@@H]1[C@@H]2[C@H](C(=O)N2C(=C1S[C@H]3C[C@H](NC3)C(=O)N(C)C)C(=O)O)[C@@H](C)O.O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.